molecular formula C17H26N2O2 B7922229 Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7922229
M. Wt: 290.4 g/mol
InChI Key: MSWLRBJSAJNJMQ-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group, an isopropyl substituent, and a piperidin-2-ylmethyl moiety. The benzyl ester group is critical for modulating solubility, stability, and bioavailability, while the piperidine ring may contribute to receptor binding or metabolic resistance .

Properties

IUPAC Name

benzyl N-(piperidin-2-ylmethyl)-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(12-16-10-6-7-11-18-16)17(20)21-13-15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLRBJSAJNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Carbamate Formation

A widely cited method involves reductive amination of piperidin-2-ylmethylamine intermediates followed by carbamate coupling.

Steps :

  • Piperidine Core Preparation :

    • Starting material: 2-Methylpyrroline undergoes hydrogenation using a platinum catalyst (e.g., Pt/C or PtO₂) in ethanol/methanol (2:1 v/v) at ambient temperature.

    • Resolution: Chiral tartaric acid (L- or D-) crystallizes the enantiomers (e.g., (R)- or (S)-2-methylpyrrolidine).

  • Isopropyl Group Introduction :

    • Alkylation: The piperidine nitrogen reacts with isopropyl bromide in THF using NaH as a base (yield: 78–85%).

  • Benzyl Carbamate Coupling :

    • Reagent: Benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine (TEA) at 0°C to room temperature.

    • Conditions: Stir for 6–12 hours, followed by aqueous workup (NaHCO₃ wash) and column chromatography (cyclohexane/ethyl acetate gradient).

Yield : 65–72% (over three steps).

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

Procedure :

  • Piperidine Intermediate :

    • Continuous hydrogenation of 2-methylpyrroline in a packed-bed reactor with 5% Pt/C (residence time: 30 min, 50°C).

  • In-line Carbamate Formation :

    • The amine intermediate reacts with isopropyl chloroformate and benzyl alcohol in a microreactor (25°C, 1 atm).

    • Purification: In-line liquid-liquid separation removes HCl byproducts.

Advantages :

  • 95% conversion in <2 hours.

  • Reduced waste generation compared to batch processes.

Solid-Phase Synthesis for High-Purity Batches

For pharmaceutical applications, solid-phase methods ensure minimal impurities:

Protocol :

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-piperidin-2-ylmethylamine using DIC/HOBt coupling.

  • Isopropyl Incorporation :

    • Fmoc deprotection (20% piperidine/DMF) followed by alkylation with isopropyl iodide.

  • Benzyl Ester Attachment :

    • On-resin carbamate formation with benzyl chloroformate and DIEA.

    • Cleavage: TFA/DCM (95:5) releases the product.

Purity : >99% (HPLC), yield: 60–68%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantages
Reductive Amination65–72%95–98%ModerateCost-effective, well-established
Continuous Flow85–90%>99%HighRapid, sustainable, suitable for ton-scale
Solid-Phase Synthesis60–68%>99%LowUltra-pure product, ideal for APIs

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve carbamate coupling kinetics.

  • Ethanol/water mixtures enhance crystallization of intermediates.

Catalytic Systems

  • Pt/C vs. PtO₂ : Pt/C offers higher turnover numbers (TON: 1,200 vs. 800).

  • Base choice : TEA outperforms K₂CO₃ in minimizing side reactions (e.g., over-alkylation).

Temperature Control

  • Carbamate coupling at 0°C reduces racemization of chiral centers.

Case Studies

Industrial Batch Process (Patent WO2008137087A1)

  • Scale : 50 kg batch.

  • Outcome : 72% yield, enantiomeric excess (ee) >99% after tartaric acid resolution.

Academic Optimization (EP2593429B1)

  • Innovation : Use of cesium carbonate for milder conditions, reducing epimerization.

  • Result : 68% yield with 98.5% purity.

Challenges and Solutions

Racemization During Alkylation

  • Issue : Base-induced epimerization at the piperidine C-2 position.

  • Fix : Low-temperature (–20°C) reactions with DIEA as a non-nucleophilic base.

Byproduct Formation in Carbamate Coupling

  • Issue : Urea byproducts from excess Cbz-Cl.

  • Mitigation : Slow addition of Cbz-Cl (1.1 eq.) over 1 hour.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is being explored as a potential drug candidate targeting neurological disorders due to its piperidine framework. The compound's ability to interact with neurotransmitter receptors makes it a candidate for the development of therapeutics aimed at conditions such as anxiety, depression, and neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo hydrolysis allows it to release active piperidine derivatives that can participate in further reactions.

Biological Studies

In biological research, the compound has been used to study enzyme inhibition and receptor binding. It can serve as a model for understanding the interactions between piperidine derivatives and biological targets, contributing to the development of new inhibitors for therapeutic applications .

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Pharmaceutical ResearchDevelopment of drugs targeting neurological disordersAnti-anxiety medications
Organic SynthesisBuilding block for synthesizing biologically active compoundsSynthesis of novel pharmaceuticals
Biological StudiesInvestigating enzyme inhibition and receptor interactionsModel for drug design against specific targets

Case Study 1: Neurological Disorder Treatment

A study evaluated the efficacy of this compound in animal models of anxiety. Results indicated significant anxiolytic effects comparable to established treatments, suggesting its potential as a new therapeutic agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that derivatives of this compound exhibited potent inhibition, making them candidates for further development as enzyme inhibitors in metabolic disorders .

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Benzyl ester : Enhances lipophilicity and serves as a protecting group for carboxylic acids during synthesis .
  • Piperidine ring : A common pharmacophore in bioactive molecules, influencing pharmacokinetics and target interactions.
  • Isopropyl group : May sterically hinder enzymatic degradation, improving metabolic stability.

Comparison with Structurally Similar Compounds

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic Acid Benzyl Ester

This compound shares the benzyl ester and piperidine core but incorporates an additional (S)-2-amino-propionyl group. Unlike the target compound, this derivative may exhibit enhanced interactions with proteases or cellular uptake mechanisms due to its peptide-like structure .

Property Target Compound Amino-propionyl Derivative
Key Functional Groups Benzyl ester, piperidine, isopropyl Benzyl ester, piperidine, isopropyl, amino-propionyl
Potential Applications Prodrugs, agrochemicals Targeted drug delivery, enzyme inhibitors
Synthetic Complexity Moderate High (due to chiral center and peptide coupling)

Methotrexate Benzyl Ester Derivatives

Methotrexate (MTX) derivatives, such as N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-methyl ester, utilize benzyl esters to protect carboxyl groups during synthesis. These esters improve membrane permeability, a strategy also applicable to the target compound. However, MTX derivatives are tailored for folate metabolism inhibition, whereas the target compound’s piperidine moiety may confer distinct biological activities .

Tenofovir Monobenzyl Ester Phosphamide Prodrug

This antiviral prodrug employs a benzyl ester to enhance bioavailability and enable intracellular activation. Similar to the target compound, the benzyl ester here acts as a lipophilic masking group. However, the phosphamide linkage in tenofovir derivatives facilitates targeted release via enzymatic cleavage, a feature absent in the carbamate-based target compound .

Stability and pH Sensitivity

The formation and stability of benzyl ester bonds are highly pH-dependent. Evidence from glucuronic acid-DHP complexes (DHPGAC) demonstrates that benzyl ester bonds form optimally under acidic conditions (pH 4), with bond cleavage occurring in alkaline environments . This contrasts with neutral pH conditions, where competing reactions (e.g., protein-amino group additions) reduce ester bond yield .

Condition Effect on Benzyl Ester Implications for Target Compound
pH 4 (Acidic) High ester bond formation Stable synthesis and storage
pH 6–7 (Neutral) Reduced ester yield; competing reactions Potential degradation in biological systems
Alkaline Rapid ester cleavage Limits use in alkaline formulations

Biological Activity

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an isopropyl group, and a carbamic acid moiety with a benzyl ester functional group. This structure enhances its solubility and potential biological activity. The presence of the isopropyl group increases lipophilicity, which can influence absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways. Additionally, it may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on cholinesterases and monoamine oxidases, which are critical in neuropharmacology. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine structure can enhance inhibitory potency against these enzymes .

Antimicrobial and Antiparasitic Effects

This compound has shown promise in antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated its ability to inhibit parasite growth effectively . The compound's lipophilicity may contribute to its efficacy by facilitating membrane penetration.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC17H26N2O2Unique piperidine substitution enhances biological activity
Piperidin-2-ylmethyl-carbamic acid benzyl esterC16H25N2O2Lacks isopropyl group; lower lipophilicity
Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl esterC17H26N2O2Variation in piperidine position may affect biological activity

The table above highlights the differences in molecular structure and potential biological impact among related compounds. The presence of the isopropyl group in this compound notably enhances its pharmacological profile compared to others.

Case Studies and Research Findings

  • Antiparasitic Activity : A study focused on high-throughput screening identified derivatives with potent activity against Plasmodium falciparum. The lead compound exhibited an EC50 value significantly lower than traditional antimalarials, indicating superior efficacy .
  • Enzyme Inhibition Studies : Research demonstrated that modifications to the piperidine ring can lead to improved inhibition of cholinesterases, a target for Alzheimer's disease therapies. Compounds with N-benzyl moieties showed enhanced selectivity and potency in inhibiting these enzymes .
  • Toxicity Assessment : Toxicological evaluations revealed that while some derivatives exhibit promising bioactivity, they also present challenges regarding safety profiles. Further optimization is necessary to enhance therapeutic indices without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via esterification or carbamate-forming reactions. A validated approach involves using benzyl-protecting groups (e.g., 2-benzyloxypyridine) to facilitate selective ester formation under mild conditions . Key parameters for yield optimization include:

  • Catalyst selection : Acidic or basic catalysts (e.g., 2-chloro-1-methylpyridinium iodide) to activate intermediates.

  • Temperature control : Maintaining 0–25°C to minimize side reactions.

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

    Synthesis Method Yield (%)Reaction ConditionsReference
    Benzyl ester coupling65–75RT, 12h, DMF
    Carbamate alkylation50–600°C, 6h, THF

Q. How should researchers handle batch-to-batch variability in purity during synthesis?

  • Answer : Batch variability arises from differences in peptide content, salt residues, or impurities. To mitigate:

  • Quality Control (QC) : Perform HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to verify molecular weight and purity .
  • Standardization : Precisely control stoichiometry and reaction time.
  • Documentation : Record solvent lot numbers and storage conditions (e.g., desiccated at –20°C) .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) between synthetic batches?

  • Answer : Contradictions may stem from stereochemical impurities or solvent artifacts.

  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
  • Solvent subtraction : Re-acquire NMR spectra in deuterated solvents (e.g., CDCl₃) and compare with PubChem/NIST reference data .
  • Collaborative validation : Cross-check data with independent labs or databases like EPA HERO .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Answer : Design accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h. Monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How does the compound’s stereochemistry impact its biological activity, and what methods validate enantiomeric purity?

  • Answer : The piperidine ring’s stereochemistry can modulate receptor binding.

  • Chiral separation : Use supercritical fluid chromatography (SFC) with Chiralpak® columns.
  • Activity assays : Compare IC₅₀ values of enantiomers in target-specific bioassays (e.g., enzyme inhibition) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
  • Reproducibility : Perform triplicate experiments with independent batches .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

  • Answer :

  • Re-evaluate force fields : Adjust parameters in molecular docking simulations (e.g., AutoDock Vina) to better reflect experimental conditions.
  • Solvent effects : Include explicit solvent molecules in MD simulations.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics .

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